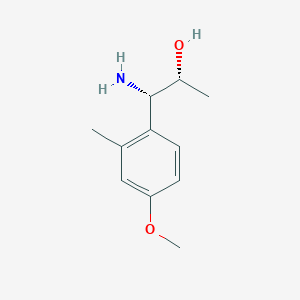
(1S,2R)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL is a chiral compound with significant importance in various scientific fields. This compound is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a phenyl ring, along with a hydroxyl group on the propan-2-OL backbone. Its unique stereochemistry makes it a valuable molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-2-methylbenzaldehyde and nitromethane.
Nitroaldol Reaction: The first step involves a nitroaldol (Henry) reaction between 4-methoxy-2-methylbenzaldehyde and nitromethane to form a nitro alcohol intermediate.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral resolving agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and optimizing the resolution process is common to achieve consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives when reacted with acyl chlorides or anhydrides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.
Substitution: Acyl chlorides or anhydrides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of amides or esters.
Applications De Recherche Scientifique
(1S,2R)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its unique stereochemistry.
Mécanisme D'action
The mechanism of action of (1S,2R)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes or bind to receptors with high specificity, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.
(1S,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL: A similar compound lacking the methyl group on the phenyl ring.
(1S,2R)-1-Amino-1-(4-methylphenyl)propan-2-OL: A similar compound lacking the methoxy group on the phenyl ring.
Uniqueness
(1S,2R)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL is unique due to its specific stereochemistry and the presence of both methoxy and methyl groups on the phenyl ring. This combination of features allows it to interact with molecular targets in a distinct manner, making it valuable for research and industrial applications.
Propriétés
Formule moléculaire |
C11H17NO2 |
|---|---|
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
(1S,2R)-1-amino-1-(4-methoxy-2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO2/c1-7-6-9(14-3)4-5-10(7)11(12)8(2)13/h4-6,8,11,13H,12H2,1-3H3/t8-,11-/m1/s1 |
Clé InChI |
XTVFMXASCVKGGK-LDYMZIIASA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)OC)[C@@H]([C@@H](C)O)N |
SMILES canonique |
CC1=C(C=CC(=C1)OC)C(C(C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-amino-6-bromoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B15236175.png)

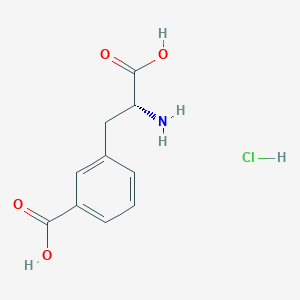

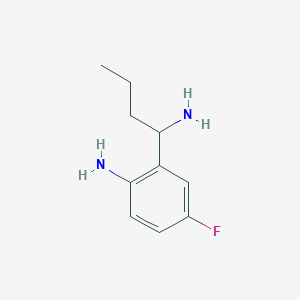

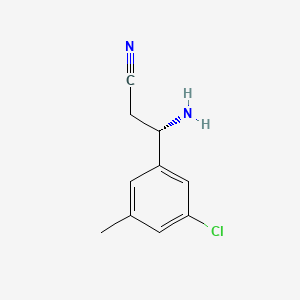

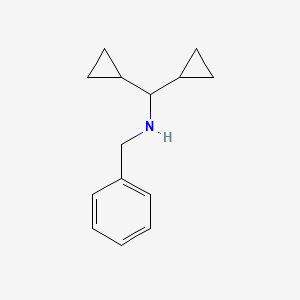
![(1S)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B15236230.png)
![6-Methyl-1-(2,2,2-trifluoroethyl)-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one](/img/structure/B15236232.png)
![3-Amino-3-[4-(dimethylamino)phenyl]propan-1-OL](/img/structure/B15236235.png)

![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[B][1,4]diazepine](/img/structure/B15236252.png)
